molecular formula C7H14N2O2S B12716508 Methyl N-((propylcarbamoyl)oxy)thioacetimidate CAS No. 25643-45-2

Methyl N-((propylcarbamoyl)oxy)thioacetimidate

Cat. No.: B12716508
CAS No.: 25643-45-2
M. Wt: 190.27 g/mol
InChI Key: JDYOJEDNTVFQMA-RMKNXTFCSA-N
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Description

Methyl N-((propylcarbamoyl)oxy)thioacetimidate is a chemical compound known for its applications in various fields, including agriculture and scientific research. It is a carbamate insecticide that has been widely used to control a broad spectrum of arthropods such as spiders, ticks, moths, flies, beetles, aphids, leafhoppers, and spider mites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-((propylcarbamoyl)oxy)thioacetimidate involves the reaction of methyl isocyanate with thioacetic acid, followed by the addition of propylamine. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed in precise proportions. The reaction is monitored continuously to maintain optimal conditions, and the product is purified through various techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl N-((propylcarbamoyl)oxy)thioacetimidate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

Methyl N-((propylcarbamoyl)oxy)thioacetimidate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl N-((propylcarbamoyl)oxy)thioacetimidate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound disrupts nerve signal transmission, leading to the paralysis and death of the target pests . The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmitter regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-((propylcarbamoyl)oxy)thioacetimidate is unique due to its specific molecular structure, which provides a distinct mode of action and a broad spectrum of activity against various pests. Its effectiveness and relatively low toxicity to non-target organisms make it a valuable compound in agricultural and scientific applications .

Properties

CAS No.

25643-45-2

Molecular Formula

C7H14N2O2S

Molecular Weight

190.27 g/mol

IUPAC Name

methyl (1E)-N-(propylcarbamoyloxy)ethanimidothioate

InChI

InChI=1S/C7H14N2O2S/c1-4-5-8-7(10)11-9-6(2)12-3/h4-5H2,1-3H3,(H,8,10)/b9-6+

InChI Key

JDYOJEDNTVFQMA-RMKNXTFCSA-N

Isomeric SMILES

CCCNC(=O)O/N=C(\C)/SC

Canonical SMILES

CCCNC(=O)ON=C(C)SC

Origin of Product

United States

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